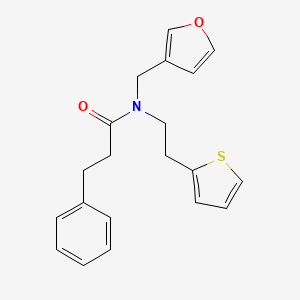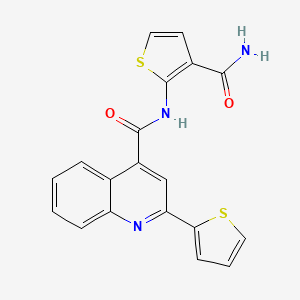![molecular formula C25H24FN5O3 B2543780 1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine CAS No. 1260987-95-8](/img/structure/B2543780.png)
1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine is a novel synthetic compound featuring a complex chemical structure. This compound combines multiple functional groups and heterocyclic structures, contributing to its potential utility in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step reactions:
Formation of the 4-fluorophenyl-1,2,4-oxadiazole intermediate through a cyclization reaction.
Synthesis of the 1H-pyrrole derivative via suitable condensation reactions.
Coupling of the above intermediates under specific reaction conditions such as controlled temperature and use of catalysts.
Final acetylation and coupling with 4-(2-methoxyphenyl)piperazine using reagents like acetic anhydride in the presence of a base.
Industrial Production Methods: Industrial production would scale these reactions, focusing on optimizing yield, purity, and cost-effectiveness. This might include:
Large-scale reactors for the cyclization and condensation steps.
Continuous flow processes for efficiency.
Stringent purification protocols to ensure product integrity.
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation at the piperazine ring or the pyrrole ring, leading to potential ring cleavage or modifications.
Reduction: Selective reduction reactions might modify the oxadiazole ring or the fluorophenyl group, altering the electronic properties of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can be utilized to introduce new functional groups, especially at the fluorophenyl or methoxyphenyl positions.
Common Reagents and Conditions Used in These Reactions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, organolithium compounds, or Grignard reagents.
Major Products Formed from These Reactions
Oxidation products could include hydroxylated derivatives.
Reduction might yield de-fluorinated or ring-reduced products.
Substitution could lead to a variety of derivatives with different functional groups enhancing the compound's properties.
Wissenschaftliche Forschungsanwendungen
This compound finds relevance in several fields due to its structural diversity:
Chemistry: Utilized as a building block for synthesizing more complex molecules, useful in materials science.
Medicine: Investigated for therapeutic properties, possibly interacting with biological receptors or enzymes.
Industry: Could serve as a precursor or component in high-performance polymers or specialty chemicals.
Wirkmechanismus
Molecular Targets and Pathways Involved: 1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine exerts its effects by interacting with various molecular targets:
Receptors: It may bind to specific receptors on cell surfaces, altering signal transduction pathways.
Enzymes: Inhibition or activation of enzymes, modulating biochemical pathways.
DNA/RNA: Potential interactions with genetic material, influencing gene expression or protein synthesis.
These interactions can result in a range of biological effects, from modulation of neurotransmitter activity to impacting cell proliferation and differentiation.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine stands out due to its unique combination of functional groups:
4-fluorophenyl Group: Confers specific electronic properties and potential as a fluorescent probe.
1,2,4-Oxadiazole Ring: Known for its stability and versatility in chemical reactions.
Pyrrole and Piperazine Rings: Enhance the compound's ability to interact with biological targets.
List of Similar Compounds
1-({2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine
1-({2-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine
1-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine
Let’s discuss these topics in more detail if anything catches your interest!
Eigenschaften
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3/c1-33-22-7-3-2-5-20(22)29-13-15-30(16-14-29)23(32)17-31-12-4-6-21(31)25-27-24(28-34-25)18-8-10-19(26)11-9-18/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBBTELVYHYVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl2-[4-(2-aminopropyl)phenoxy]acetatehydrochloride](/img/structure/B2543700.png)
![2-Chloro-N-[[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2543702.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-cyclopentyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2543706.png)

![ethyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate](/img/structure/B2543710.png)
![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)
![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)
![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)
![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2543720.png)
